molecular formula C65H89N14O18S2Y B1257370 Edotreotide yttrium Y-90 CAS No. 322407-70-5

Edotreotide yttrium Y-90

Cat. No.: B1257370
CAS No.: 322407-70-5
M. Wt: 1508.5 g/mol
InChI Key: DUSFGVAHRFYHFD-CEKOMBBOSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Edotreotide yttrium Y-90 is a radiopharmaceutical compound used primarily in the treatment and diagnosis of certain types of cancer. It is a conjugate of the somatostatin analog edotreotide and the radioactive isotope yttrium-90. This compound is particularly effective in targeting and treating neuroendocrine tumors due to its ability to bind to somatostatin receptors, which are often overexpressed in these types of tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of edotreotide yttrium Y-90 involves the conjugation of edotreotide with the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), followed by radiolabeling with yttrium-90. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis and radiolabeling processes under stringent quality control measures to ensure the safety and efficacy of the final product. The production process is carried out in specialized facilities equipped with the necessary infrastructure to handle radioactive materials .

Chemical Reactions Analysis

Types of Reactions: Edotreotide yttrium Y-90 primarily undergoes complexation reactions during its synthesis. The key reactions include:

Common Reagents and Conditions:

    Chelating Agent: DOTA

    Buffer Solutions: Used to maintain optimal pH during radiolabeling

    Temperature: Controlled to ensure high radiochemical purity

Major Products Formed: The major product formed is the radiolabeled compound this compound, which is used for therapeutic and diagnostic purposes .

Scientific Research Applications

Neuroendocrine Tumors

Yttrium-90 Edotreotide has been primarily studied for its efficacy in treating neuroendocrine tumors. Clinical trials have demonstrated that this compound can achieve significant therapeutic responses in patients with metastatic disease.

  • Phase II Trials : In a notable Phase II study, 90 patients with metastatic carcinoid tumors refractory to octreotide were treated with three cycles of 4.4 GBq (120 mCi) of yttrium-90 edotreotide. The results showed that 74% of patients experienced stable disease or a positive response, with a median progression-free survival of 18.2 months for those showing durable symptom improvement .

Symptom Management

The treatment has been shown to alleviate symptoms associated with carcinoid syndrome, such as diarrhea and flushing. In the same study, a statistically significant improvement was noted across all assessed symptoms, indicating that yttrium-90 edotreotide not only targets tumor growth but also enhances the quality of life for patients suffering from debilitating symptoms .

Clinical Efficacy

The efficacy of yttrium-90 edotreotide has been documented in multiple studies:

  • Response Rates : Initial clinical evaluations indicated an objective response rate of up to 30%, with many patients achieving stable disease or partial responses .
  • Symptom Improvement : A significant linear trend towards symptom improvement was observed across various measured symptoms in treated patients .

Safety Considerations

While yttrium-90 edotreotide is generally well-tolerated, it is associated with specific adverse effects:

  • Renal Toxicity : The kidneys are particularly vulnerable, necessitating protective measures such as amino acid co-infusion during treatment to mitigate radiation exposure .
  • Gastrointestinal Events : Adverse events were reported in 96.7% of patients, primarily involving reversible gastrointestinal issues .

Comparative Studies and Future Directions

Despite its promising results, the emergence of Lutetium-177-based therapies has overshadowed further development of yttrium-90 edotreotide. Lutetium-177 offers better tumor penetration and a more favorable safety profile due to its lower average beta energy and ability to emit gamma photons for post-treatment imaging . However, the expiration of patents for yttrium-90 edotreotide may lead to renewed interest in its applications within personalized medicine frameworks or combination therapies.

Summary Table: Clinical Studies on Edotreotide Yttrium Y-90

Study ReferencePatient PopulationTreatment ProtocolResponse RateMedian Progression-Free Survival
90 with carcinoid tumors3 cycles of 4.4 GBq every 6 weeks74% stable or responded18.2 months (symptom improvement)
Advanced NET patientsPhase II trialsUp to 30% objective responseNot specified

Mechanism of Action

Edotreotide yttrium Y-90 exerts its effects through the following mechanism:

Comparison with Similar Compounds

Uniqueness of Edotreotide Yttrium Y-90:

Biological Activity

Edotreotide yttrium Y-90, also known as 90Y-DOTATOC or 90Y-edotreotide, is a radiopharmaceutical used primarily for the treatment of somatostatin receptor-positive neuroendocrine tumors (NETs), particularly metastatic carcinoid tumors. This compound combines a somatostatin analog with the radioactive isotope yttrium-90, allowing for targeted radiation therapy. The biological activity of this compound encompasses its mechanism of action, efficacy in clinical studies, safety profile, and potential side effects.

Edotreotide functions by binding to somatostatin receptors (SSTRs) on the surface of tumor cells. Upon binding, it delivers localized radiation to the tumor through the decay of yttrium-90, a high-energy beta emitter. This targeted approach helps minimize damage to surrounding healthy tissues while maximizing the therapeutic effect on the tumor.

Case Studies and Clinical Trials

  • Phase I and II Trials : A pivotal study involving 90 patients with metastatic carcinoid tumors refractory to octreotide demonstrated that 74% of patients achieved stable disease or a positive response to treatment. The median progression-free survival for patients experiencing symptom relief was significantly longer compared to those who did not respond (18.2 months vs. 7.9 months) .
  • Adverse Events : The treatment was generally well-tolerated, with adverse events reported in 96.7% of patients. The most common were gastrointestinal (GI) events such as nausea and vomiting, attributed partly to concomitant amino acid infusion intended to protect renal function during treatment .
  • Long-term Outcomes : A study reported that Edotreotide led to significant tumor shrinkage in patients with advanced neuroendocrine tumors over extended follow-up periods, indicating its potential as a long-term therapeutic option .

Safety Profile

The safety profile of this compound is notable for its manageable side effects:

  • Common Adverse Events :
    • Gastrointestinal Symptoms : Nausea (84%), vomiting (60%), diarrhea (60%).
    • Hematological Effects : Lymphopenia and other grade 3-4 adverse events were observed in a minority of patients .
  • Renal Toxicity : Although renal toxicity was rare, it included cases of oliguria and renal failure, which were reversible in most instances .

Data Summary

Parameter Value
Number of Patients90
Objective Response Rate74%
Median Progression-Free Survival18.2 months (responders)
Common Adverse EventsNausea, Vomiting, Diarrhea
Grade 3-4 Adverse Events60% (mostly hematological)

Research Findings

Recent studies have continued to explore the biological activity and efficacy of this compound:

  • Radiolabeling Studies : Research measuring radioactivity in biological samples post-treatment has shown that Edotreotide effectively targets SSTR-positive tissues while minimizing systemic exposure .
  • Comparison with Other Therapies : Comparative studies indicate that Edotreotide may offer superior efficacy in certain patient populations when compared to traditional therapies like octreotide alone .

Properties

CAS No.

322407-70-5

Molecular Formula

C65H89N14O18S2Y

Molecular Weight

1508.5 g/mol

IUPAC Name

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;yttrium-90(3+)

InChI

InChI=1S/C65H92N14O18S2.Y/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53;/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90);/q;+3/p-3/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+;/m1./s1/i;1+1

InChI Key

DUSFGVAHRFYHFD-CEKOMBBOSA-K

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Y+3]

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@H](CO)[C@@H](C)O)O.[90Y+3]

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Y+3]

Synonyms

((90)yttrium-DOTA)-TOC
(90Y-DOTA(0),Tyr(3))octreotide
(90Y-DTPA(0), Tyr(3))octreotide
90Y-DOTA-3-Tyr-octreotide
90Y-DOTATOC
90Y-octreotide, DOTA-Tyr(3)-
90Y-octreotide, DTPA(0)-Tyr(3)-
90Y-octreotide, DTPA(0)-tyrosyl(3)-
90Y-octroetide, DOTA-tyrosyl(3)-
DOTATOC-90Y
OctreoTher
Y(III)-DOTATOC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Edotreotide yttrium Y-90
Reactant of Route 2
Reactant of Route 2
Edotreotide yttrium Y-90
Reactant of Route 3
Edotreotide yttrium Y-90
Reactant of Route 4
Edotreotide yttrium Y-90
Reactant of Route 5
Edotreotide yttrium Y-90
Reactant of Route 6
Edotreotide yttrium Y-90

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.